molecular formula C29H50O B14633041 Stigmastan-7-one CAS No. 55331-88-9

Stigmastan-7-one

Cat. No.: B14633041
CAS No.: 55331-88-9
M. Wt: 414.7 g/mol
InChI Key: IHBBNGVGNBHNFF-MVYDIJGGSA-N
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Description

Stigmastan-7-one is a steroidal compound that belongs to the class of phytosterols. It is structurally related to other well-known sterols such as stigmasterol and sitosterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmastan-7-one can be synthesized through a series of chemical reactions involving oxidation, reduction, oximation, Beckmann rearrangement, and condensation reactions . The synthesis typically starts with a suitable steroidal precursor, which undergoes various transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves the isolation of unsaponifiable matter from vegetable oils, followed by fractionation using column chromatography on silica gel . The steroidal fraction is then analyzed and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Stigmastan-7-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion to various oxidized derivatives.

    Reduction: Formation of reduced steroidal compounds.

    Oximation: Formation of oxime derivatives.

    Beckmann Rearrangement: Conversion to lactams.

    Condensation: Formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the range of chemical reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and condensation reactions makes it a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

55331-88-9

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h19-25,27H,7-18H2,1-6H3/t20-,21-,22?,23-,24+,25+,27+,28+,29-/m1/s1

InChI Key

IHBBNGVGNBHNFF-MVYDIJGGSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

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